molecular formula C11H17NO3S B2801127 2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone CAS No. 338412-24-1

2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone

Cat. No.: B2801127
CAS No.: 338412-24-1
M. Wt: 243.32
InChI Key: AEAQFQRLYLCTSO-UHFFFAOYSA-N
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Description

2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone is a chemical compound supplied for research purposes. It features a pyridine core structure that is substituted with an isopropoxy group, two methyl groups, and a methyl sulfone moiety . The methyl sulfone group is a particularly valuable and polar functional group in medicinal chemistry, often used to fine-tune the properties of drug candidates . Pyridine and the related pyrimidine scaffolds are recognized as privileged structures in drug discovery due to their versatility and ability to improve pharmacokinetic properties . They serve as key building blocks in the synthesis of potential therapeutic agents . As such, this compound is presented as a useful intermediate for chemists working in fields such as organic synthesis and medicinal chemistry. The product is intended for research applications only and is not meant for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

4,6-dimethyl-3-methylsulfonyl-2-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-7(2)15-11-10(16(5,13)14)8(3)6-9(4)12-11/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAQFQRLYLCTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,6-trimethylpyridine.

    Sulfonation: The methyl sulfone group is introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides.

    Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfone Compounds

Structural Analogues in the Pyridinyl Sulfone Family

The following table summarizes key structural and functional differences between 2-isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 338412-24-1 C₁₁H₁₇NO₃S 243.32 2-isopropoxy, 4,6-dimethyl, 3-methyl sulfone Moderate lipophilicity; potential metabolic stability due to sulfone group .
2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine 477864-70-3 C₁₈H₂₃NO₂S₂ 349.51 2-isobutylsulfanyl, 4,6-dimethyl, 3-(2-methylphenyl)sulfonyl Higher molecular weight; increased steric bulk may reduce membrane permeability .
4,6-Dimethyl-2-piperidino-3-pyridinyl 4-methylphenyl sulfone 478245-31-7 C₁₉H₂₄N₂O₂S 368.48 2-piperidino, 4,6-dimethyl, 3-(4-methylphenyl)sulfonyl Nitrogen-rich structure; potential for enhanced hydrogen bonding and solubility .
3-{[4-(tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine N/A C₁₇H₂₀ClNO₂S 337.86 2-chloro, 4,6-dimethyl, 3-(4-tert-butylphenyl)sulfonyl Chlorine atom enhances electronegativity; tert-butyl group increases hydrophobicity .
Sulindac sulfone 59898-96-5 C₂₀H₁₇FO₃S 356.41 Aryl sulfone with trifluoromethyl and benzoyl groups Known chemopreventive agent; inhibits mammary carcinogenesis via apoptosis induction .

Comparative Analysis of Functional Properties

A. Solubility and Stability :
  • This compound : Exhibits good solubility in polar organic solvents (e.g., acetonitrile) due to the sulfone group, with stability across a wide pH range .
  • Chloro-substituted analogue (CAS N/A) : Reduced solubility in water due to the hydrophobic tert-butyl group, but improved thermal stability .

Biological Activity

2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone (CAS No. 338412-24-1) is an organic compound notable for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C12H17NO3S
  • IUPAC Name: 4,6-dimethyl-3-methylsulfonyl-2-propan-2-yloxypyridine

The compound features a pyridine ring substituted with isopropoxy and methyl sulfone groups, which contribute to its unique reactivity and biological profile.

The biological activity of this compound involves interactions with various molecular targets, including enzymes and receptors. The compound exhibits the ability to modulate biochemical pathways, potentially leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-231 (TNBC)0.126Strong inhibition of proliferation
MCF10A (non-cancer)11.73Lesser effect compared to MDA-MB-231

This selectivity suggests a favorable therapeutic window, making it a candidate for further development in cancer treatment .

Study on Anticancer Activity

In a study evaluating the effects of this compound on tumor metastasis, it was administered to mice with induced lung metastasis from TNBC cells. The results indicated a significant reduction in metastatic nodules over a treatment period of 30 days, outperforming known treatments like TAE226 .

Safety Profile Assessment

Toxicity studies conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for potential therapeutic use .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Key Differences
2-Isopropoxy-4,6-dimethylpyridineLacks the methyl sulfone group
4,6-Dimethyl-3-pyridinyl methyl sulfoneLacks the isopropoxy group
2-Isopropoxy-3-pyridinyl methyl sulfoneLacks dimethyl substitution on the pyridine ring

The combination of functional groups in this compound contributes to its distinctive biological activity compared to these analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone, and how do purity considerations influence method selection?

  • Methodology : The compound’s synthesis typically involves sulfonylation of pyridine intermediates. Key steps include protecting the pyridine nitrogen, introducing the isopropoxy group via nucleophilic substitution, and final sulfone formation using oxidizing agents like mCPBA (meta-chloroperbenzoic acid). Purity is optimized by controlling reaction stoichiometry (e.g., excess sulfonyl chloride) and using chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates . For large-scale preparation, non-selective oxidation of sulfide precursors must be mitigated by stepwise purification .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • FT-IR : Confirm sulfone group presence via S=O asymmetric stretching (~1300–1350 cm⁻¹) and symmetric stretching (~1140–1160 cm⁻¹) .
  • NMR : Use 1H^1H-NMR to verify pyridine ring protons (δ 6.5–8.5 ppm), isopropoxy methyl groups (δ 1.2–1.4 ppm), and sulfone methyl protons (δ 3.0–3.5 ppm). 13C^{13}C-NMR resolves quaternary carbons (e.g., pyridine C-3 at ~150 ppm) .
  • X-ray crystallography : For definitive confirmation, grow single crystals in ethanol/water mixtures and analyze using SHELX software .

Q. What chromatographic methods are optimal for quantifying this compound in reaction mixtures?

  • Methodology : Reverse-phase HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 µm). Use a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min. Detect at 254 nm for pyridine absorbance. System suitability requires ≥2.0 theoretical plates and ≤2% RSD for retention time .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) affect the regioselectivity of sulfone formation in pyridine derivatives?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group activation but may promote side reactions (e.g., ring sulfonation). Lower temperatures (0–5°C) favor kinetic control, reducing byproducts. Computational modeling (DFT) can predict electron density distribution on the pyridine ring to guide regioselective functionalization .

Q. What strategies resolve contradictions in stability data for sulfone-containing compounds under acidic/basic conditions?

  • Methodology : Conduct accelerated stability studies:

  • Acidic conditions : Dissolve the compound in pH 2.0 HCl (37°C, 72 hrs) and monitor degradation via HPLC. Sulfone groups are generally acid-stable, but pyridine ring hydrolysis may occur at C-3 .
  • Basic conditions : Use pH 9.0 borate buffer (50°C, 48 hrs). Base-induced cleavage of the isopropoxy group is a common degradation pathway; quantify residual parent compound using LC-MS .

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model binding to sulfotransferases or cytochrome P450 isoforms, focusing on sulfone-pyridine interactions .
  • In vitro assays : Test inhibitory activity against recombinant enzymes (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .

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